![molecular formula C9H9N3 B1444440 1-(Azidomethyl)-4-ethenylbenzene CAS No. 111965-73-2](/img/structure/B1444440.png)
1-(Azidomethyl)-4-ethenylbenzene
Overview
Description
“1-(Azidomethyl)-4-ethenylbenzene” is a compound that contains an azide group (-N3) and an ethenyl group (C2H3) attached to a benzene ring. The azide group is a functional group known for its high reactivity, particularly in click chemistry reactions . The ethenyl group, also known as vinyl group, is a type of hydrocarbon group that is often involved in polymerization reactions.
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring, which is a planar, cyclic structure composed of six carbon atoms with alternating single and double bonds. Attached to this ring would be an azide group and an ethenyl group . The azide group consists of three nitrogen atoms in a linear arrangement, while the ethenyl group consists of two carbon atoms connected by a double bond.
Chemical Reactions Analysis
The azide group in “this compound” is highly reactive and can participate in a variety of chemical reactions . One of the most common reactions involving azides is the Huisgen cycloaddition, also known as the azide-alkyne click reaction . In this reaction, an azide reacts with an alkyne to form a 1,2,3-triazole.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. The presence of the azide group could make the compound highly reactive and potentially explosive. The ethenyl group could make the compound susceptible to polymerization.
Scientific Research Applications
Synthesis of New Materials
One notable application involves the synthesis of 1,2,3-triazole derivatives of uracil and thymine, showcasing potential as corrosion inhibitors. For instance, 1,4-disubstituted 1,2,3-triazoles were synthesized using 1-(azidomethyl)-4-ethenylbenzene, among other azidomethylbenzenes, demonstrating significant corrosion inhibiting properties on steel surfaces. This synthesis leverages click chemistry, underscoring the compound's role in creating materials with potential industrial applications in protecting metals against corrosion (Negrón-Silva et al., 2013).
Organic Synthesis Methodologies
This compound is utilized in organic synthesis, particularly in one-pot sequential reactions that combine azide–alkyne cycloaddition with atom transfer radical addition (ATRA). This methodology expands the scope of in situ copper(I) regeneration, providing an efficient route to synthesize highly functionalized compounds. Such approaches are crucial for developing new organic synthesis strategies, offering pathways to complex molecules with high functional diversity (Ricardo & Pintauer, 2011).
Environmental Applications
In the context of environmental science, this compound derivatives have been explored for the degradation of pollutants. For instance, certain enzymes, like ethylbenzene dehydrogenase, catalyze the oxidation of ethylbenzene, a structurally similar compound, in an oxygen-independent manner. This enzymatic activity is crucial for the anaerobic degradation of hydrocarbons, highlighting the relevance of such compounds in understanding and enhancing bioremediation processes (Johnson, Pelletier, & Spormann, 2001).
Advanced Catalysis
Further, the compound's derivatives have been implicated in advanced catalysis, for instance, in the selective oxidation of hydrocarbons. Research into non-heme iron catalysts for the benzylic oxidation of ethylbenzene, a related compound, could provide insights into developing more efficient and environmentally friendly catalytic processes. Such studies contribute to the broader field of green chemistry, aiming to reduce the environmental impact of chemical processes by designing more efficient catalysts that can operate under milder conditions (Klopstra et al., 2003).
Mechanism of Action
Target of action
The targets of a compound depend on its chemical structure and properties. For example, it might interact with proteins, DNA, or other molecules in the cell. The azido group in “1-(Azidomethyl)-4-ethenylbenzene” is highly reactive and could potentially react with a variety of biological targets .
Safety and Hazards
properties
IUPAC Name |
1-(azidomethyl)-4-ethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-8-3-5-9(6-4-8)7-11-12-10/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJXESYNYFVHNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732128 | |
Record name | 1-(Azidomethyl)-4-ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
111965-73-2 | |
Record name | 1-(Azidomethyl)-4-ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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